molecular formula C9H13NO2 B14597256 1-Cyanohex-1-EN-1-YL acetate CAS No. 58901-93-2

1-Cyanohex-1-EN-1-YL acetate

Cat. No.: B14597256
CAS No.: 58901-93-2
M. Wt: 167.20 g/mol
InChI Key: BMUNPJFNSDWBLW-UHFFFAOYSA-N
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Description

1-Cyanohex-1-EN-1-YL acetate is an organic compound featuring a conjugated hexene backbone substituted with a cyano (-CN) group and an acetate (-OAc) ester at the same carbon. Such compounds are typically explored in organic synthesis, polymer chemistry, or specialty chemical applications. The presence of both functional groups may influence reactivity, solubility, and stability compared to structurally related compounds .

Properties

CAS No.

58901-93-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-cyanohex-1-enyl acetate

InChI

InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h6H,3-5H2,1-2H3

InChI Key

BMUNPJFNSDWBLW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanohex-1-EN-1-YL acetate can be synthesized through several methods. One common approach involves the reaction of hex-1-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the acetate ester being formed as the primary product.

Industrial Production Methods: In an industrial setting, the production of 1-Cyanohex-1-EN-1-YL acetate may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester and cyano group undergo hydrolysis under distinct conditions:

Reaction TypeReagents/ConditionsProductsMechanism NotesReferences
Ester Hydrolysis Acidic (H₂SO₄, H₂O) or Basic (NaOH, H₂O)1-Cyanohex-1-en-1-ol + Acetic AcidAcidic: yields carboxylic acid. Basic: yields carboxylate salt. Competing cyano hydrolysis may occur under harsh conditions.
Cyano Hydrolysis H₂SO₄ (concentrated), H₂O, ΔHex-1-en-1-yl acetate carboxylic acidRequires prolonged heating; may degrade the alkene if not controlled.

Reduction Reactions

Selective reduction of functional groups:

Reaction TypeReagents/ConditionsProductsSelectivity NotesReferences
Cyano to Amine LiAlH₄, anhydrous ether1-Aminohex-1-en-1-yl acetateComplete reduction to primary amine; alkene remains intact.
Double Bond Hydrogenation H₂, Pd/C (1 atm)1-Cyanohexan-1-yl acetateSyn addition; electron-withdrawing cyano group slows reaction.

Nucleophilic Additions

The α,β-unsaturated system enables conjugate (1,4-) and direct (1,2-) additions:

Reaction TypeReagents/ConditionsProductsRegiochemical OutcomeReferences
Michael Addition Grignard reagents (e.g., RMgX)β-Adduct (e.g., R-CH₂-C(CN)(OAc))Nucleophile attacks β-carbon due to conjugation with electron-withdrawing groups.
Epoxidation mCPBA, CH₂Cl₂Epoxide at C1–C2Electrophilic peroxacid reacts with electron-deficient alkene.

Substitution and Elimination Reactions

Functional group interchange and decomposition pathways:

Reaction TypeReagents/ConditionsProductsKey ConsiderationsReferences
Transesterification ROH (e.g., MeOH), H⁺ catalystCorresponding alkyl esterAcetate group replaced without altering cyano/alkene.
Decarboxylation Piperazine, AcOH, 180–200°C1-Cyanohexene + CO₂↑Piperazine moderates CO₂ release, improving safety and yield (analogous to ).

Thermal and Polymerization Behavior

Stability under heat and potential for macromolecular formation:

Reaction TypeConditionsProductsNotesReferences
Thermal Decomposition >200°C, inert atmosphereFragmentation products (e.g., acrylonitrile)Cyano and ester groups destabilize the molecule.
Radical Polymerization AIBN, 60–80°CPoly(1-cyanohex-1-en-1-yl acetate)Electron-deficient alkene may require initiators for chain growth.

Scientific Research Applications

1-Cyanohex-1-EN-1-YL acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyanohex-1-EN-1-YL acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetate ester can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Acetate Esters

Cinnamyl Acetate (CAS 103-54-8)

Cinnamyl acetate, an aromatic ester derived from cinnamyl alcohol, is widely used in fragrances and flavorings. Key differences include:

  • Structure: Cinnamyl acetate lacks a cyano group and instead features a phenylpropenyl chain.
  • Molecular Weight: 176.21 g/mol (C₁₁H₁₂O₂) vs. ~169.19 g/mol (estimated for 1-Cyanohex-1-EN-1-YL acetate).
  • Applications: Primarily used in cosmetics and food industries, whereas the cyano group in 1-Cyanohex-1-EN-1-YL acetate may direct it toward specialty polymers or pharmaceuticals .

Linalyl Acetate (CAS 115-95-7)

Linalyl acetate, a terpene ester, is notable for its floral scent and low toxicity. Comparisons include:

  • Functional Groups : Linalyl acetate contains a branched terpene structure, contrasting with the linear hexene backbone of the target compound.

Comparison with Cyano-Containing Compounds

1-Cyclohexenylacetonitrile (CAS 6975-71-9)

This compound shares a cyclohexene ring and cyano group but lacks the acetate ester. Key contrasts:

  • Solubility : 1-Cyclohexenylacetonitrile (C₈H₁₁N, MW 121.18 g/mol) is hydrophobic, while the acetate group in the target compound may enhance water miscibility slightly.
  • Reactivity: The absence of an ester limits its utility in esterification or polymerization reactions, which are plausible pathways for 1-Cyanohex-1-EN-1-YL acetate .

Comparison with Cyclohexene Derivatives

2-(Cyclohexen-1-yl)acetic Acid (CAS 18294-87-6)

This carboxylic acid derivative (C₈H₁₂O₂, MW 140.18 g/mol) highlights the impact of functional groups:

  • Acidity vs. Ester Stability : The carboxylic acid group confers acidity (pKa ~4-5), whereas the acetate ester in the target compound is hydrolytically stable under neutral conditions.
  • Boiling Point : 140–142°C at 25 mmHg for the acid vs. likely lower volatility for the ester due to reduced hydrogen bonding .

Data Tables of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water
1-Cyanohex-1-EN-1-YL acetate C₉H₁₁NO₂ 169.19 (calculated) Not reported Low (inferred)
Cinnamyl acetate C₁₁H₁₂O₂ 176.21 Not reported Insoluble
Linalyl acetate C₁₂H₂₀O₂ 196.29 ~220 Insoluble
1-Cyclohexenylacetonitrile C₈H₁₁N 121.18 Not reported Insoluble
2-(Cyclohexen-1-yl)acetic acid C₈H₁₂O₂ 140.18 140–142 (25 mmHg) Insoluble

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